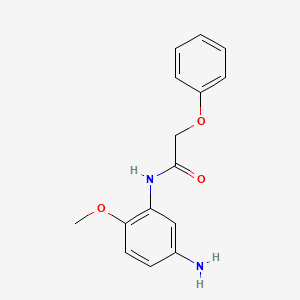

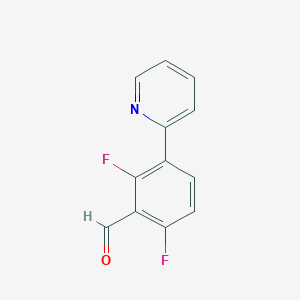

![molecular formula C17H22N2O3 B2524490 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide CAS No. 851405-44-2](/img/structure/B2524490.png)

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .科学的研究の応用

Antimicrobial Activity

Quinoline derivatives have been studied for their antimicrobial properties. For instance, research on various quinoxalin-3-ones has demonstrated moderate activity against specific bacterial strains, though they showed no significant anticancer or anti-HIV activity (Sanna et al., 1998). Another study synthesized succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, revealing significant inhibition of bacterial and fungal growth, highlighting the antimicrobial potential of quinoline derivatives (Ahmed et al., 2006).

Anticancer Activity

The anticancer potential of quinoline derivatives is another significant area of interest. A study on the synthesis and evaluation of functionalized aminoquinolines against malaria and fungal infections found that certain compounds displayed moderate activity against Plasmodium falciparum strains, suggesting potential for further exploration in anticancer research (Vandekerckhove et al., 2015). Additionally, the endophytic fungus from Camptotheca acuminata, known to produce camptothecin and analogues, showcases the interplay between natural product extraction and synthetic chemistry for producing potent anticancer agents (Kusari et al., 2009).

Chemical Synthesis and Structural Studies

Quinoline derivatives are also central to chemical synthesis and structural studies, aiming to understand their interaction with metals and other compounds. For example, research on the spatial orientations of amide derivatives in anion coordination provided insights into the molecular structure and potential applications in designing more efficient molecules for various uses (Kalita & Baruah, 2010). Similarly, studies on the inhibition efficiencies of quinoxalines as corrosion inhibitors of copper in nitric acid media demonstrate the application of quinoline derivatives in material science and corrosion protection (Zarrouk et al., 2014).

特性

IUPAC Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-3-4-5-16(20)18-9-8-13-10-12-6-7-14(22-2)11-15(12)19-17(13)21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPJGWMTRLOMCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

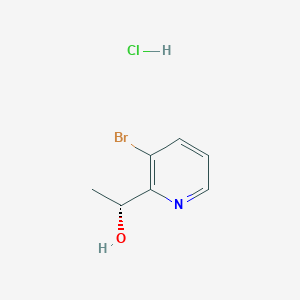

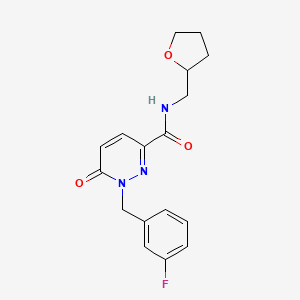

![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2524410.png)

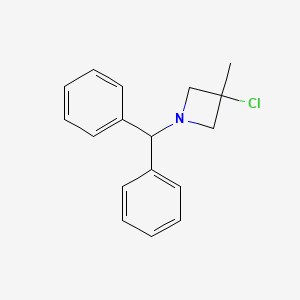

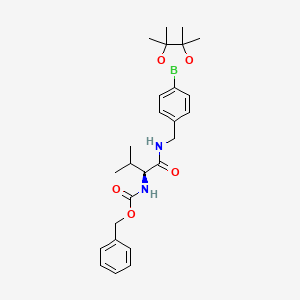

![7-Fluoro-3-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2524413.png)

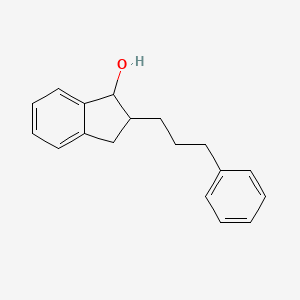

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2524416.png)

![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2524426.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524427.png)